molecular formula C9H11BrClNO2 B2642538 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1423338-14-0

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B2642538
CAS No.: 1423338-14-0
M. Wt: 280.55
InChI Key: FKHNAKJPOSFUMP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride is a chiral phenylglycine derivative characterized by a methylamino group and a 3-bromophenyl substituent on the alpha-carbon of the acetic acid backbone . The bromine atom at the meta-position of the phenyl ring offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a secondary amine, suggests potential for salt formation and further functionalization. Researchers can employ this compound in the exploration of structure-activity relationships and as a precursor for the synthesis of more complex molecules, including potential pharmacologically active agents. The hydrochloride salt ensures improved stability and handling for research applications. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-2-(methylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNAKJPOSFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Acetic Acid Formation: The acetic acid moiety can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may result in the formation of phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12BrClNO2
  • Molecular Weight : Approximately 280.54 g/mol
  • Functional Groups :
    • Amino group
    • Bromophenyl moiety
    • Ester functional group

These components contribute to its reactivity and biological properties, making it a valuable intermediate in pharmaceutical synthesis and biological studies.

Medicinal Chemistry

The compound is extensively investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, it enhanced caspase-3 activity significantly at concentrations as low as 1.0 μM .
  • Mechanistic Insights : The compound disrupts microtubule assembly at concentrations around 20 μM, indicating its potential as a microtubule-destabilizing agent.

Biological Research

The compound's interactions with specific molecular targets make it a subject of interest in biological studies:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and survival. For instance, it acts as a negative allosteric modulator of the β2-adrenergic receptor, impacting receptor activation by agonists .

In Vitro Studies

A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing that it significantly induced morphological changes indicative of apoptosis at concentrations as low as 1 μM.

Molecular Docking Studies

Computational modeling suggested that this compound binds effectively to the colchicine-binding site on tubulin, which may explain its microtubule-destabilizing effects.

Pharmacokinetic Profiles

In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Substituents Potential Applications
2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride 1218025-04-7 (free acid) C₉H₁₁BrClNO₂ 280.55 3-Bromophenyl, methylamino, hydrochloride Likely adrenergic modulation; research tool in neuropharmacology
2-(Methylamino)-2-phenylacetic acid hydrochloride 28544-42-5 C₉H₁₂ClNO₂ 201.65 Phenyl, methylamino; lacks bromine Intermediate in drug synthesis; potential α-adrenergic activity
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride 1864013-95-5 C₁₀H₁₂BrClNO₃ 333.57 2-Bromo-5-methoxyphenyl, methylamino; increased polarity due to methoxy group Probable CNS applications; enhanced solubility vs. bromophenyl analogs
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride 1354949-85-1 C₁₂H₁₅BrClNO₂ 344.62 Pyrrolidin-1-yl replaces methylamino; larger substituent Potential muscarinic or dopaminergic receptor modulation
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride 1354950-06-3 C₉H₁₈ClNO₂ 207.70 Cyclohexyl ring replaces phenyl; non-aromatic backbone Structural studies; possible use in peptide mimetics
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride 1956311-14-0 C₁₀H₁₂ClFNO₂ 233.67 Esterified carboxylate (methyl ester); 3-fluoro-2-methylphenyl substituent Prodrug candidate; fluorinated analogs often improve metabolic stability

Key Findings from Structural and Functional Comparisons

Methoxy/Bromo Combination: The 2-(2-bromo-5-methoxyphenyl) analog (CAS 1864013-95-5) exhibits higher polarity due to the electron-donating methoxy group, which may improve aqueous solubility but reduce CNS penetration .

Amino Group Modifications: Replacing the methylamino group with pyrrolidin-1-yl (CAS 1354949-85-1) introduces a bulkier, cyclic amine, likely altering receptor selectivity. Pyrrolidine derivatives are common in dopamine receptor ligands . Cyclohexyl substitution (CAS 1354950-06-3) eliminates aromaticity, reducing π-π stacking interactions but increasing conformational flexibility .

Esterification: The methyl ester in Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0) serves as a prodrug strategy, protecting the carboxylic acid until enzymatic hydrolysis in vivo .

Pharmacological Implications: Methylamino-containing compounds (e.g., phenylephrine hydrochloride) are associated with adrenergic activity, suggesting the target compound may interact with α- or β-adrenergic receptors . Brominated analogs are under investigation for neuropsychiatric disorders due to their enhanced stability and binding affinity .

Biological Activity

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a methylamino group attached to an acetic acid moiety. This unique structure may contribute to its biological activity, particularly in cancer and antimicrobial research.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing bromophenyl groups have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The presence of the methylamino group may enhance the compound's ability to combat bacterial and fungal infections.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study involving the evaluation of this compound's cytotoxicity revealed:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
  • Results : The compound showed IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating effective inhibition of cell growth.
Cell LineIC50 (µM)
MDA-MB-23115
A54912
HT-2918

These results suggest that this compound can effectively reduce cell viability in aggressive cancer types.

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies have indicated that this compound can activate apoptotic pathways in cancer cells, enhancing its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens.

Antimicrobial Efficacy

A study assessed the antimicrobial activity against common bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These findings indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Bromophenyl Group : Enhances lipophilicity and facilitates interaction with biological membranes.
  • Methylamino Group : Contributes to increased solubility and potential interaction with biological targets.

Q & A

Basic: How can researchers optimize the synthesis of 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride to improve yield and purity?

Methodological Answer:
Optimization requires systematic approaches such as statistical Design of Experiments (DOE) . Key steps include:

  • Variable Selection : Identify critical parameters (e.g., temperature, solvent ratio, reaction time) .
  • Factorial Design : Use fractional or full factorial designs to minimize experimental runs while capturing interactions between variables .
  • Response Surface Methodology : Model nonlinear relationships to pinpoint optimal conditions (e.g., 70–90°C for bromophenyl intermediates) .
  • Purification : Employ recrystallization or column chromatography, referencing protocols for structurally similar hydrochlorides (e.g., purity >95% via HPLC, as in ) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Assess purity (>98% as per industry standards; see ) and monitor reaction progress .
  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for bromophenyl proton environments and methylamino groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal structure for hydrochloride salts, leveraging methods from analogous compounds .

Basic: What safety protocols are critical when handling hydrochloride derivatives like this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (inflammatory risks noted in ) .
  • Ventilation : Work in fume hoods to prevent inhalation of fine particles (linked to respiratory irritation) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture (to prevent hydrolysis) .

Advanced: How can computational reaction path search methods enhance the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., bromophenyl substitution kinetics) .
  • Transition State Analysis : Identify energy barriers for methylamino group incorporation using software like Gaussian or ORCA .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalysts) .
  • Feedback Loops : Integrate experimental data (e.g., HPLC yields) into computational workflows to refine predictions iteratively .

Advanced: What strategies resolve contradictions in spectroscopic data during mechanistic studies?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to resolve ambiguities in functional group assignments .
  • Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D₂O for proton exchange studies) .
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms (e.g., bromophenyl ring activation) .
  • High-Resolution MS : Detect transient intermediates (e.g., carbocation or radical species) with time-resolved MS .

Advanced: How can researchers address challenges in impurity profiling for regulatory compliance?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to simulate degradation pathways (e.g., HCl-mediated hydrolysis) .
  • LC-MS/MS : Quantify trace impurities (e.g., des-bromo byproducts) with detection limits <0.1% .
  • Reference Standards : Use certified impurities (e.g., ’s pharmaceutical impurity standards) for calibration .
  • Stability-Indicating Methods : Develop HPLC gradients that separate degradation products from the parent compound .

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